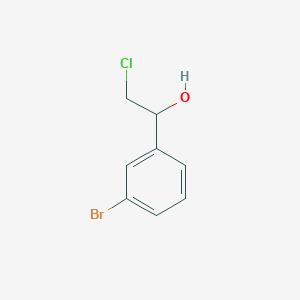

1-(3-Bromophenyl)-2-chloroethan-1-ol

Description

Contextualization within the Class of β-Haloalcohols

1-(3-Bromophenyl)-2-chloroethan-1-ol belongs to a fundamentally important subclass of halogenated alcohols known as β-haloalcohols or halohydrins. This classification is defined by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms. In this specific molecule, a chlorine atom is situated on the carbon beta (β) to the carbon bearing the hydroxyl group, while a bromine atom is substituted on the phenyl ring at the meta position.

The defining structural feature of β-haloalcohols is the vicinal arrangement of the hydroxyl and halo groups, which gives rise to their characteristic reactivity. They are recognized as highly versatile synthetic intermediates, primarily due to their ability to undergo intramolecular nucleophilic substitution to form epoxides upon treatment with a base. This transformation is a cornerstone of organic synthesis, providing a gateway to a wide array of functional groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₈BrClO | 235.51 | Not available |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 |

| 1-(3-Bromophenyl)ethanol | C₈H₉BrO | 201.06 | 52780-14-0 |

| 2-Bromo-1-(3-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 18523-22-3 |

General Significance in Stereoselective Organic Synthesis

The true value of β-haloalcohols like this compound in advanced organic synthesis is most profoundly realized in the context of stereoselectivity. When a β-haloalcohol is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), it becomes a powerful chiral building block. The controlled synthesis of a single enantiomer of such a molecule allows for the construction of complex, stereochemically defined target molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

The primary method for obtaining enantiomerically enriched β-haloalcohols is through the stereoselective reduction of their precursor α-haloketones. This can be achieved using various modern synthetic methodologies, which are broadly categorized as follows:

Catalytic Asymmetric Reduction: This approach employs a chiral catalyst to influence the stereochemical outcome of the reduction of the prochiral ketone. A notable example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) reducing agent to achieve high levels of enantioselectivity. nih.gov

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductase enzymes, often employed in whole-cell systems (like yeast) or as isolated enzymes, can reduce α-haloketones to the corresponding β-haloalcohols with exceptional enantiomeric excess (ee). rsc.org

Chiral Reducing Agents: Stoichiometric amounts of chiral reducing agents, such as those derived from chiral amino alcohols and borohydrides, can also be used to achieve asymmetric reduction. derpharmachemica.com

Once obtained in enantiopure form, chiral β-haloalcohols can be converted into chiral epoxides with a defined stereochemistry. These chiral epoxides are highly sought-after intermediates as they can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles to introduce new functional groups and create new stereocenters with high fidelity. This makes compounds like this compound, in their chiral forms, valuable precursors to a wide range of more complex chiral molecules.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly accessible literature, its synthesis and reactivity can be confidently inferred from extensive research on analogous α-haloketones and β-haloalcohols.

The most direct and common synthetic route to this compound is the reduction of the corresponding α-haloketone, 2-chloro-1-(3-bromophenyl)ethanone. This precursor can be synthesized from 3'-bromoacetophenone (B146053) through an α-chlorination reaction.

The subsequent reduction of the carbonyl group in 2-chloro-1-(3-bromophenyl)ethanone yields the target β-haloalcohol. The choice of reducing agent is critical as it determines whether the product is a racemic mixture or an enantiomerically enriched chiral alcohol.

Table 2: General Methods for the Stereoselective Reduction of α-Haloketones

| Method | Typical Reagents/Catalysts | Key Features |

| Catalytic Asymmetric Reduction | Chiral oxazaborolidine catalysts (e.g., CBS catalyst) with borane (BH₃) | High enantioselectivity, catalytic amount of chiral inducer, predictable stereochemistry. |

| Enzymatic Reduction | Ketoreductases (from yeast, bacteria, etc.), often with a cofactor like NADPH | Very high enantioselectivity, mild reaction conditions, environmentally benign. |

| Stoichiometric Chiral Reagents | Chiral borohydrides (e.g., Alpine borane), BINAL-H | Good to excellent enantioselectivity, requires stoichiometric amounts of the chiral reagent. |

Research on the stereoselective reduction of similar α-haloacetophenones has demonstrated that high yields and excellent enantioselectivities (often >95% ee) are achievable. nih.govrsc.org For instance, the use of whole cells of various yeast strains has been shown to be effective in the asymmetric reduction of chloro- and bromo-substituted acetophenones. rsc.org Similarly, catalytic systems like the CBS reduction are well-documented to be highly effective for this class of substrates. nih.gov

The synthetic utility of the resulting chiral this compound would lie in its conversion to the corresponding chiral epoxide, (3-bromophenyl)oxirane. This transformation is typically achieved with high fidelity using a base, where the stereochemistry of the alcohol directly translates to the stereochemistry of the epoxide. This chiral epoxide then serves as a versatile intermediate for the synthesis of more complex molecules through stereospecific ring-opening reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2-chloroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYFQPYJRBWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis of 1 3 Bromophenyl 2 Chloroethan 1 Ol

Biocatalytic Methodologies for Chiral Resolution and Asymmetric Synthesis

Biocatalysis offers a powerful and environmentally benign approach to producing chiral compounds. For halohydrins, this primarily involves the use of enzymes for kinetic resolution of a racemic mixture or, less commonly, for the direct asymmetric synthesis from a prochiral substrate.

Identification and Characterization of Halohydrin Dehalogenases and Related Enzymes

Halohydrin dehalogenases (HHDHs) are key enzymes in the biocatalytic synthesis of chiral epoxides and β-substituted alcohols. acs.org These enzymes, classified as lyases, catalyze the reversible dehalogenation of a vicinal halohydrin to form the corresponding epoxide through an intramolecular nucleophilic substitution. acs.org HHDHs have been identified in various bacterial species, with the enzyme from Agrobacterium radiobacter (HheC) being extensively studied for its high enantioselectivity in both epoxide formation and ring-opening reactions. scispace.com

Besides HHDHs, other hydrolytic enzymes, particularly lipases, are widely used for the enantioselective synthesis of chiral alcohols via kinetic resolution. wikipedia.orgmdpi.com In this process, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. wikipedia.org Common lipases used for this purpose include those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas species (PSL). mdpi.comnih.gov

Table 1: Enzymes Utilized in Biocatalytic Synthesis of Chiral Alcohols

| Enzyme Type | Source Organism (Example) | Reaction Type | Typical Application |

|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | Agrobacterium radiobacter | Dehalogenation / Epoxidation | Synthesis of chiral epoxides from racemic halohydrins |

| Lipase (CALB) | Candida antarctica | Acylation / Esterification | Kinetic resolution of racemic alcohols |

| Lipase (CRL) | Candida rugosa | Acylation / Esterification | Kinetic resolution of racemic alcohols and amines mdpi.com |

Enzymatic Reaction Optimization for Stereo- and Regioselectivity

The success of a biocatalytic resolution depends heavily on optimizing reaction conditions to maximize enantioselectivity, which is quantified by the enantiomeric ratio (E-value). nih.gov For the kinetic resolution of a racemic halohydrin like 1-(3-Bromophenyl)-2-chloroethan-1-ol using lipases, several factors are critical.

Enzyme Selection : Different lipases exhibit varying selectivities for a given substrate. Screening a panel of enzymes is a standard first step. nih.gov

Acylating Agent : The choice of acyl donor can significantly impact reaction rates and enantioselectivity. Isopropenyl acetate (B1210297) and vinyl acetate are common choices as they produce a non-inhibitory acetone (B3395972) or acetaldehyde (B116499) byproduct, respectively. acs.orgmdpi.com

Solvent System : The reaction medium affects enzyme activity and stability. Organic solvents like toluene (B28343) or two-phase systems incorporating ionic liquids have been shown to enhance enantioselectivity in certain resolutions. mdpi.com

A powerful strategy that combines enzymatic resolution with in-situ racemization of the unreacted enantiomer is known as dynamic kinetic resolution (DKR). acs.orgrsc.org This approach allows for a theoretical yield of 100% for a single enantiomer. Chemoenzymatic DKR often pairs an enzyme (like a lipase) with a metal catalyst (e.g., Ruthenium or Vanadium complexes) that is responsible for racemizing the slower-reacting enantiomer. acs.org While effective for many alcohols, challenges remain for certain substrates like chlorohydrins, where catalyst performance can be a limitation. acs.org

Asymmetric Chemical Synthetic Approaches

Asymmetric chemical synthesis provides an alternative pathway to chiral this compound, primarily through the functionalization of prochiral olefins or the asymmetric reduction of corresponding ketones.

Vicinal Functionalization Strategies from Olefins

The most direct route to this compound from an olefin involves the vicinal functionalization of 3-bromostyrene (B1266119). nih.gov The reaction of an alkene with a halogen (e.g., Br₂ or Cl₂) in a nucleophilic solvent like water results in the formation of a halohydrin. masterorganicchemistry.comnih.gov

The mechanism proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org Subsequent nucleophilic attack by water occurs at the more substituted carbon (the benzylic position in the case of 3-bromostyrene), following Markovnikov's rule. leah4sci.com This attack happens from the side opposite to the halonium ion, resulting in an anti-addition stereochemistry. libretexts.orgleah4sci.com

For the synthesis of this compound, a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS), would be used with 3-bromostyrene in the presence of water. Asymmetric induction can be achieved by using a chiral catalyst to control the facial selectivity of the initial attack on the alkene or the subsequent ring-opening of the chloronium ion. Chiral Brønsted acids, in combination with an achiral bromine source like PhCONHBr, have been shown to catalyze the asymmetric bromohydroxylation of cinnamyl alcohols with high enantioselectivity (up to 95% ee). nih.gov

Advanced Catalytic Systems for Chiral Induction

A highly effective method for generating chiral secondary alcohols is the asymmetric hydrogenation of prochiral ketones. For the synthesis of this compound, the corresponding ketone precursor would be 2-chloro-1-(3-bromophenyl)ethan-1-one.

Iridium-Catalyzed Asymmetric Hydrogenation : Iridium complexes featuring chiral phosphine (B1218219) ligands are powerful catalysts for the asymmetric hydrogenation of ketones via dynamic kinetic resolution. rsc.orgrsc.org This process can convert a racemic α-haloketone into a single enantiomer of the corresponding halohydrin with high diastereo- and enantioselectivity. The reaction typically proceeds under mild conditions with hydrogen gas. rsc.org Related Rhodium and Iridium catalysts with ligands like TsDPEN have also been used for the asymmetric transfer hydrogenation of ketones in aqueous media, with performance being highly pH-dependent. liv.ac.uk

Lewis Acid Catalysis : Chiral Lewis acids have been employed to catalyze asymmetric halohydrin formation. lookchem.com For example, Ytterbium triflate (Yb(OTf)₃) has been identified as an effective catalyst in the asymmetric bromohydroxylation of α,β-unsaturated carbonyl compounds using N-bromosuccinimide (NBS) as the bromine source. lookchem.com This approach achieves high regioselectivity and good diastereoselectivity by coordinating to the substrate and directing the incoming nucleophile. lookchem.comnih.gov

Table 2: Advanced Catalytic Systems for Asymmetric Halohydrin Synthesis

| Catalytic System | Precursor Type | Description | Typical Efficiency |

|---|---|---|---|

| Ir-SpiroPAP / H₂ | α-Haloketone | Asymmetric hydrogenation via dynamic kinetic resolution. rsc.org | High yield (80-95%), high ee (up to 95%) rsc.org |

| (DHQD)₂PHAL / (−)-CSA | Cinnamyl Alcohol | Asymmetric bromohydroxylation using PhCONHBr and H₂O. nih.gov | High ee (up to 95%) nih.gov |

| Yb(OTf)₃ / Chiral Auxiliary | α,β-Unsaturated Carbonyl | Lewis acid-catalyzed asymmetric halohydroxylation. lookchem.com | Good yields, moderate to good diastereoselectivity lookchem.com |

Elucidation of Reaction Mechanisms in Stereoselective Formation

The stereochemical outcome of these synthetic routes is dictated by the reaction mechanism.

In the vicinal functionalization of 3-bromostyrene , the formation of a bridged chloronium ion is the key step. The alkene's π-electrons attack the electrophilic chlorine source. The resulting three-membered ring intermediate can form on either face of the planar alkene. A chiral catalyst can create a chiral environment that favors formation of the chloronium ion on one face over the other. The subsequent nucleophilic attack by water occurs via an Sₙ2-like mechanism from the back side, leading to the anti-diastereomer. youtube.com The regioselectivity is governed by electronic effects; the attack occurs at the benzylic carbon because it can better stabilize the partial positive charge in the transition state. leah4sci.comyoutube.com

In the asymmetric hydrogenation of 2-chloro-1-(3-bromophenyl)ethan-1-one , the prochiral ketone coordinates to the chiral metal catalyst (e.g., Iridium). The chiral ligands on the metal create a sterically defined pocket. This chiral environment forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to the incoming hydride from the hydrogen source. The transfer of the hydride to the carbonyl carbon then occurs stereoselectively, leading to the formation of one enantiomer of the alcohol in excess.

Advanced Spectroscopic and Structural Characterization of 1 3 Bromophenyl 2 Chloroethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-(3-Bromophenyl)-2-chloroethan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The aromatic region would display complex multiplets corresponding to the four protons on the 3-bromophenyl ring. Due to the substitution pattern, these protons are chemically non-equivalent. The benzylic proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear as a doublet of doublets, arising from coupling to the two diastereotopic protons of the adjacent chloromethyl group (-CH₂Cl). These two methylene (B1212753) protons are also expected to be non-equivalent and would likely present as two separate doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon atoms of the phenyl ring will resonate in the typical aromatic region (approximately 120-145 ppm), with the carbon attached to the bromine atom (C-Br) showing a characteristic shift. The benzylic carbon (-CH(OH)-) and the chloromethyl carbon (-CH₂Cl) will appear in the aliphatic region, with their chemical shifts influenced by the electronegative oxygen and chlorine atoms, respectively docbrown.infochemicalbook.com. The electronegativity of the chlorine atom is expected to have a significant deshielding effect on the adjacent carbon docbrown.info.

Predicted NMR Data for this compound Predicted values are based on analysis of structurally similar compounds.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.20 - 7.60 (m, 4H) | - |

| -CH(OH)- | ~5.0 (dd, 1H) | ~72-75 |

| -CH₂Cl | ~3.7-3.9 (m, 2H) | ~48-52 |

| Aromatic-C | - | ~125-135 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-CH(OH) | - | ~142-145 |

Note: Actual chemical shifts can vary based on the solvent and instrument used.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

As this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers: (R)- and (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP). For analytes of this type, polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective. nih.gov A typical method would involve a column like a CHIRALCEL OD-H or a Chiralpak series column. nih.gov

The mobile phase usually consists of a mixture of a non-polar alkane, such as n-hexane, and a polar alcohol modifier, like isopropanol (B130326). nih.gov The differential interaction between the two enantiomers and the chiral environment of the CSP leads to different retention times, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess (ee), a critical measure of the sample's optical purity. nih.gov The method can be validated to be accurate, stable, and sensitive for this determination. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The compound has a molecular formula of C₈H₈BrClO and a calculated molecular weight of approximately 235.5 g/mol . biosynth.com

A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic cluster of peaks at m/z values of [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities, confirming the presence of one bromine and one chlorine atom.

Electron ionization (EI) would induce fragmentation, providing insight into the molecule's structure. The proposed fragmentation mechanisms are supported by analyzing the resulting ions. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 234/236/238 | [M]⁺ | [C₈H₈BrClO]⁺ | Molecular ion peak cluster showing Br and Cl isotope patterns. |

| 185/187 | [M - CH₂Cl]⁺ | [C₇H₆BrO]⁺ | Loss of the chloromethyl radical; a prominent peak due to the formation of a stable acylium-type ion. |

| 157/159 | [C₆H₄BrCO]⁺ | [C₇H₄BrO]⁺ | Further fragmentation of the [M - CH₂Cl]⁺ ion. |

| 155/157 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Note: The m/z values for bromine-containing fragments are listed as doublets (for ⁷⁹Br/⁸¹Br).

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to specific stereoisomers or derivatives)

The analysis would yield precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding, which dictate the packing of molecules in the solid state. This technique is invaluable for the structural characterization of crystalline derivatives. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the bromophenyl group acts as the principal chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic ring.

Benzene (B151609) derivatives commonly show a high-intensity E2-band near 200-210 nm and a lower-intensity B-band, often with vibrational fine structure, around 250-270 nm. The presence of the bromine atom, a weakly activating group with lone pairs of electrons, and the hydroxy-chloro-ethyl substituent on the benzene ring are expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene. This technique is useful for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Mechanistic Investigations of Chemical Transformations of 1 3 Bromophenyl 2 Chloroethan 1 Ol

Dehalogenation Pathways and Mechanisms

Dehalogenation of 1-(3-bromophenyl)-2-chloroethan-1-ol can occur at two distinct sites: the aliphatic chlorine atom or the aromatic bromine atom. The reaction pathway and mechanism are dependent on the reagents and conditions employed.

Removal of the Aliphatic Chlorine: The chlorine atom, being adjacent to a hydroxyl group and on a benzylic carbon, can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method, typically employing hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). youtube.com The mechanism is generally understood to involve the adsorption of the molecule onto the catalyst surface, where the carbon-chlorine bond is cleaved, and hydrogen atoms are added. youtube.com This process would convert this compound into 1-(3-bromophenyl)ethan-1-ol. Alternatively, hydride reagents can be used, although this may also reduce the benzylic alcohol depending on the reagent's strength and the reaction conditions.

Removal of the Aryl Bromide: The bromine atom attached to the phenyl ring can also be removed via catalytic hydrogenation, a process known as hydrodehalogenation. This reaction is also typically performed with H₂ and a palladium catalyst. Preferential removal of the aryl bromide over the aliphatic chloride, or vice versa, can often be controlled by the choice of catalyst and reaction conditions. Transition metal-catalyzed reactions, not involving H₂, can also achieve this transformation.

Complete dehalogenation at both positions would yield 1-phenylethanol. The selectivity of dehalogenation is a key consideration in synthetic planning, allowing for the targeted removal of one halogen while preserving the other for subsequent reactions.

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in this compound is pivotal to one of its most important transformations: intramolecular cyclization to form an epoxide.

This reaction is a classic example of an intramolecular Williamson ether synthesis. wikipedia.orguomosul.edu.iq In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. wikipedia.org The chlorine atom is displaced as a chloride ion, resulting in the formation of a three-membered ether ring, known as an epoxide. For this specific compound, the product is 2-(3-bromophenyl)oxirane, also known as 3-bromostyrene (B1266119) oxide. masterorganicchemistry.com

The reaction is highly efficient and is a standard method for synthesizing epoxides from halohydrins. libretexts.orgmt.com The choice of base and solvent can influence the reaction rate and yield.

Table 1: Conditions for Epoxide Formation from this compound

| Base | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Dioxane | Room Temperature | 2-(3-Bromophenyl)oxirane |

| Potassium Hydroxide (KOH) | Ethanol | Room Temperature | 2-(3-Bromophenyl)oxirane |

| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0°C to Room Temperature | 2-(3-Bromophenyl)oxirane |

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions are particularly prominent in this context. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Common cross-coupling reactions for the aryl bromide include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene to form a new substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by palladium and copper.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions allow for the elaboration of the this compound scaffold into a diverse array of more complex molecules, while potentially retaining the reactive chlorohydrin functionality for subsequent transformations.

Table 2: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ + Na₂CO₃ | 1-([1,1'-Biphenyl]-3-yl)-2-chloroethan-1-ol |

| Heck Coupling | Styrene | Pd(OAc)₂ + P(o-tolyl)₃ | 1-(3-((E)-2-Phenylvinyl)phenyl)-2-chloroethan-1-ol |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Et₃N | 1-(3-(Phenylethynyl)phenyl)-2-chloroethan-1-ol |

Regioselective and Stereoselective Conversions to Related Compounds

The transformations of this compound can proceed with high levels of regioselectivity and stereoselectivity, which are crucial for the synthesis of specific isomers of target molecules.

Regioselectivity: The intramolecular Williamson ether synthesis is highly regioselective. The alkoxide formed from the hydroxyl group will exclusively attack the adjacent carbon bearing the chlorine, leading specifically to the formation of the three-membered epoxide ring. libretexts.org Other potential intramolecular reactions are far less favorable.

Stereoselectivity: The compound this compound possesses a stereocenter at the carbon bearing the hydroxyl group. The configuration of this stereocenter dictates the stereochemical outcome of subsequent reactions. For instance, the base-catalyzed cyclization to form the epoxide is a stereospecific SN2 reaction. This means the reaction proceeds with an inversion of configuration at the carbon bearing the chlorine atom. Therefore, a specific enantiomer of the starting chlorohydrin will yield a specific enantiomer of the resulting 2-(3-bromophenyl)oxirane. For example, the (R)-1-(3-bromophenyl)-2-chloroethan-1-ol would yield (S)-2-(3-bromophenyl)oxirane. This stereochemical control is fundamental in asymmetric synthesis. nih.gov

The development of stereoselective methods to synthesize enantiomerically pure this compound, for example, through the asymmetric reduction of its ketone precursor (2-chloro-1-(3-bromophenyl)ethan-1-one), allows for the synthesis of optically active epoxides, which are valuable building blocks in the pharmaceutical industry.

Theoretical and Computational Chemistry Studies of 1 3 Bromophenyl 2 Chloroethan 1 Ol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's ground-state electronic structure and its equilibrium geometry. For 1-(3-Bromophenyl)-2-chloroethan-1-ol, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), which is effective for organic molecules containing halogens nih.gov.

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. This calculation yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The results for a related brominated chalcone showed that DFT-calculated bond lengths and angles were in good agreement with experimental X-ray diffraction data, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase, free from intermolecular forces present in a crystal lattice nih.gov. For this compound, the optimized structure would provide precise data on the orientation of the bromophenyl group relative to the chloroethyl alcohol side chain.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values expected from a DFT B3LYP/6-311G++(d,p) calculation, based on standard bond lengths and data from similar structures.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.910 |

| C-Cl | 1.795 | |

| C-O | 1.430 | |

| O-H | 0.970 | |

| Bond Angle (°) | C-C-Br (aromatic) | 119.5 |

| C-C-Cl | 110.5 | |

| C-O-H | 109.0 | |

| Dihedral Angle (°) | Br-C-C-C (ring-chain) | 178.5 |

| Cl-C-C-O | -65.0 |

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are critical in determining the supramolecular chemistry of a compound, influencing its crystal packing, physical properties, and biological interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice nih.govresearchgate.net. By mapping properties onto this unique molecular surface, one can delineate the type and prevalence of different interactions.

The presence of bromine and chlorine atoms allows for the formation of halogen bonds, where the halogen atom acts as an electrophilic region (the σ-hole) that interacts with a nucleophile, such as an oxygen atom from a neighboring molecule. Furthermore, the electron-rich π-system of the bromophenyl ring can participate in C-H…π interactions, where a C-H bond from a nearby molecule is directed towards the face of the aromatic ring researchgate.net.

Hirshfeld surface analysis of structurally related brominated compounds reveals the percentage contributions of various intermolecular contacts. For instance, in (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, the most significant contacts were Cl···H (23.6%), H···H (19.2%), C···C (14.8%), and Br···H (14.2%) researchgate.net. A similar analysis for this compound would likely show significant contributions from H···H, H···Br, H···Cl, and H···O contacts, quantifying the importance of each interaction in its crystal packing.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is hypothetical, based on findings for analogous compounds like brominated chalcones researchgate.netresearchgate.net.

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | 25 - 30% |

| H···Br / Br···H | 15 - 20% |

| H···Cl / Cl···H | 12 - 18% |

| H···O / O···H | 10 - 15% |

| C···H / H···C | 8 - 12% |

| C···C (π-π stacking) | 3 - 6% |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions researchgate.net. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive nih.govresearchgate.net. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring. The LUMO is likely to be distributed over the chloroethyl moiety, particularly along the C-Cl antibonding orbital, suggesting this site is susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated nih.gov. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which provide quantitative measures of a molecule's reactivity.

Table 3: Predicted FMO Energies and Chemical Reactivity Descriptors Note: Values are illustrative, based on DFT calculations for similar halogenated compounds nih.govnih.gov.

| Parameter | Formula | Predicted Value |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Hardness (η) | (I - A) / 2 | 2.85 eV |

| Softness (S) | 1 / (2η) | 0.175 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.34 eV |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra). The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra nih.gov.

For electronic properties, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to excited states. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining accurate predictions of absorption maxima (λmax) in solution nih.gov. Correlating the computed spectra of this compound with experimentally measured IR and UV-Vis data would serve as a powerful validation of the optimized molecular geometry and electronic structure.

Molecular Modeling of Transition States and Reaction Pathways

Beyond static molecular properties, computational chemistry can elucidate the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the minimum energy pathways connecting reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which corresponds to the activation energy barrier of the reaction researchgate.net.

For this compound, one could model various reactions, such as its dehydration, oxidation, or substitution of the chlorine atom. DFT calculations would be used to optimize the geometries of the reactant(s), product(s), and the transition state. Advanced techniques, such as Intrinsic Reaction Coordinate (IRC) calculations, can then be performed to confirm that the identified TS correctly connects the intended reactants and products. This analysis provides a detailed, step-by-step understanding of the reaction mechanism and the factors controlling its rate and outcome researchgate.net.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Role as a Precursor for Chirally Pure Organic Building Blocks

The primary application of 1-(3-Bromophenyl)-2-chloroethan-1-ol in advanced synthesis lies in its use as a prochiral or chiral starting material for the generation of enantiomerically pure building blocks. The presence of a stereogenic center at the carbinol carbon is of paramount importance. The specific enantiomer, (1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol, is commercially available, indicating its utility in stereoselective synthesis. clearsynth.combiosynth.comsigmaaldrich.com

The asymmetric synthesis of chiral halohydrins like this compound is typically achieved through two main strategies: the asymmetric reduction of the corresponding α-chloro ketone, 2-chloro-1-(3-bromophenyl)ethanone, or the kinetic resolution of the racemic alcohol. Asymmetric reduction can be accomplished using chiral reducing agents or, more commonly, through biocatalysis. mdpi.com For instance, various microorganisms and their isolated enzymes, such as ketoreductases, have been shown to reduce similar substituted phenacyl chlorides to the corresponding (S)- or (R)-alcohols with high enantiomeric excess (e.e.). mdpi.com

Once obtained in enantiomerically pure form, this compound is a valuable precursor to other key chiral synthons. One of the most common transformations is its conversion to the corresponding chiral epoxide, 1-(3-bromophenyl)oxirane. This is typically achieved by treating the halohydrin with a base, which facilitates an intramolecular Williamson ether synthesis. This epoxide is a highly versatile intermediate, susceptible to ring-opening reactions with a variety of nucleophiles to introduce new functional groups with defined stereochemistry.

Another critical transformation is the conversion to chiral 1,2-amino alcohols. For example, the related compound 2-azido-1-(3-bromophenyl)ethanol can be reduced to 2-amino-1-(3-bromophenyl)ethan-1-ol. chemicalbook.com This transformation is significant as the 1,2-amino alcohol moiety is a key pharmacophore in many biologically active molecules and pharmaceutical drugs. nih.gov

Strategies for Derivatization into Substituted Ethanols and Related Compounds

The chemical reactivity of this compound allows for a multitude of derivatization strategies, leading to a diverse array of substituted ethanols and related structures. These derivatizations can target the hydroxyl group, the chlorine atom, or the aromatic bromine atom.

Reactions at the Hydroxyl and Chloro Groups:

The vicinal (1,2) relationship of the hydroxyl and chloro groups is central to the compound's reactivity. As mentioned, intramolecular cyclization to form an epoxide is a key reaction. However, the hydroxyl group can also be protected or activated to allow for selective reactions at the chlorine center. For instance, acylation of the alcohol would yield an ester, which could then undergo nucleophilic substitution at the C-2 position.

A prime example of derivatization is the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol from its azido (B1232118) precursor, 2-azido-1-(3-bromophenyl)ethanol. In a typical procedure, the azido compound is treated with triphenylphosphine (B44618) in the presence of water (a Staudinger reaction), leading to the formation of the primary amine in high yield. chemicalbook.com This demonstrates the feasibility of converting the chloro-group (via an azide (B81097) intermediate) into a valuable amino functionality.

Reactions Involving the Bromophenyl Group:

The bromine atom on the phenyl ring opens up another avenue for derivatization through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the meta-position of the phenyl ring. This allows for the introduction of a wide range of substituents, significantly increasing the molecular complexity and diversity of the resulting products.

Integration into Complex Molecular Architectures and Synthetic Cascades

The true value of this compound as a chemical intermediate is realized in its integration into multi-step syntheses of complex molecular architectures, particularly those with pharmaceutical relevance. Chiral halohydrins and their derivatives, such as epoxides and amino alcohols, are foundational components in the synthesis of numerous bioactive molecules.

For instance, the structurally related (S)-2-chloro-1-(3-chlorophenyl)ethanol is a key intermediate in the synthesis of IGF-1 receptor inhibitors, which are being investigated as potential anticancer agents. mdpi.com The synthesis of these complex molecules relies on the stereochemically defined framework provided by the chiral halohydrin. By analogy, this compound is a highly attractive starting material for similar drug discovery programs.

The synthetic utility of this compound can be envisioned in a cascade or multi-component reaction sequence. For example, the chiral epoxide derived from this compound could be a key reactant in an asymmetric ring-opening reaction, followed by further functionalization of the bromophenyl ring. Such strategies allow for the rapid construction of complex, three-dimensional structures from a relatively simple, yet highly functionalized, starting material. The ability to perform sequential or one-pot derivatizations at its multiple reactive sites makes this compound a valuable node in convergent synthetic strategies.

Analytical Methodologies for Quality Control and Research Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. researchgate.net For 1-(3-Bromophenyl)-2-chloroethan-1-ol, which is a chiral molecule, chromatographic methods are essential not only for determining chemical purity but also for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. rsc.org Given its aromatic ring, the compound can be readily detected using UV-Vis detectors. nih.gov For enantiomeric separation, chiral HPLC is the method of choice. researchgate.netchiralpedia.comchromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com The selection of the mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov

Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile compounds or those that can be made volatile through derivatization. birchbiotech.cominnovatechlabs.com For haloalcohols, GC-MS can provide information on both the identity of the compound through its mass spectrum and its purity by quantifying the area of the chromatographic peak. researchgate.netupb.ro The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. birchbiotech.com For chiral analysis by GC, a chiral column, often based on cyclodextrin (B1172386) derivatives, is necessary to resolve the enantiomers. mdpi.com

A summary of typical chromatographic techniques that could be applied for the analysis of aromatic haloalcohols like this compound is presented below.

| Technique | Stationary Phase (Column) Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) nih.gov | n-Hexane/Isopropanol nih.gov | UV/Diode Array Detector (DAD) | Enantiomeric purity |

| Reversed-Phase HPLC | C18 researchgate.net | Acetonitrile/Water nih.gov | UV/Diode Array Detector (DAD) | Chemical purity |

| Chiral GC | Cyclodextrin-based (e.g., CYCLOSIL-B) mdpi.com | Helium | Mass Spectrometer (MS) | Enantiomeric purity |

| GC-MS | Phenyl-silicone based (e.g., HP-5) umn.edu | Helium | Mass Spectrometer (MS) | Chemical purity, impurity identification |

This table presents examples of chromatographic conditions often used for the analysis of compounds structurally similar to this compound. The exact conditions would require method development and validation for this specific compound.

Spectroscopic Methods for In-Process Reaction Monitoring

In-process reaction monitoring, often referred to as Process Analytical Technology (PAT), is crucial for understanding reaction kinetics, identifying intermediates, and ensuring the safety and efficiency of chemical syntheses. researchgate.net Spectroscopic techniques are particularly well-suited for this purpose as they can often provide real-time, non-destructive analysis of the reaction mixture.

The synthesis of this compound typically involves the reduction of a ketone precursor, 1-(3-bromophenyl)-2-chloroethanone. This transformation can be effectively monitored using spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. acs.orgfraunhofer.deresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the disappearance of the reactant and the appearance of the product can be tracked. In the synthesis of this compound from its ketone precursor, FT-IR spectroscopy would monitor the decrease in the strong carbonyl (C=O) stretching vibration of the ketone (typically around 1680-1700 cm⁻¹) and the simultaneous appearance of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3200-3600 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to monitor reaction progress and determine product purity. azom.com For in-process monitoring, flow NMR setups can be employed. researchgate.net In the context of the synthesis of this compound, ¹H NMR spectroscopy can be used to follow the disappearance of the signals corresponding to the ketone starting material and the emergence of new signals for the alcohol product. umn.edu For instance, the proton attached to the carbon bearing the hydroxyl group in the product would appear as a characteristic signal, and its integration relative to the remaining starting material signals would indicate the reaction's conversion. umass.edunih.gov ¹³C NMR can also be used to confirm the conversion by observing the disappearance of the ketone carbonyl carbon signal (typically around 190-200 ppm) and the appearance of the alcohol carbon signal (around 60-80 ppm). azom.com

A summary of key spectroscopic changes that would be monitored during the synthesis of this compound is provided below.

| Spectroscopic Method | Key Functional Group Transformation | Typical Wavenumber/Chemical Shift (Reactant) | Typical Wavenumber/Chemical Shift (Product) |

| FT-IR | Ketone (C=O) to Alcohol (O-H) | C=O stretch: ~1690 cm⁻¹ | O-H stretch: ~3400 cm⁻¹ (broad) |

| ¹H NMR | Formation of carbinol proton | - | -CH(OH)-: ~5.0-5.5 ppm |

| ¹³C NMR | Ketone carbon to alcohol carbon | >C=O: ~195 ppm | >CH-OH: ~70 ppm |

The spectral data are estimations for the functional groups involved and can vary based on the solvent and other molecular features.

Future Research Directions and Prospects in Organic Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of enantiomerically pure halohydrins is a critical objective, as stereochemistry often dictates biological activity. rsc.org Traditional chemical reductions of the precursor ketone, 2-chloro-1-(3-bromophenyl)ethan-1-one, frequently employ stoichiometric metal hydrides, which present challenges regarding waste and safety. Future research is increasingly focused on catalytic methods that offer higher efficiency and align with the principles of green chemistry.

A primary avenue for development lies in biocatalytic asymmetric reduction. Ketoreductases (KREDs) have emerged as powerful tools for the stereoselective reduction of prochiral ketones to chiral alcohols. researchgate.netalmacgroup.comgoogle.com These enzymes operate under mild aqueous conditions and can provide exceptionally high enantiomeric excess (ee). researchgate.net The process typically involves a cofactor regeneration system, such as the use of isopropanol (B130326) (IPA) or a glucose/glucose dehydrogenase (GDH) system, to ensure catalytic turnover. google.comnih.gov Research into novel KREDs through genome mining and the enhancement of existing enzymes via protein engineering are promising strategies to identify catalysts with optimal activity and selectivity for the synthesis of (R)- or (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol. researchgate.net

Future work should focus on screening existing KRED libraries and engineering new variants to improve performance metrics such as substrate loading, space-time yield (STY), and catalytic efficiency, which are crucial for industrial viability. researchgate.net The development of robust, reusable, and cost-effective biocatalyst systems remains a key challenge.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Catalyst Type | Precursor | Key Advantages | Future Research Focus |

| Biocatalysis | Ketoreductase (KRED) | 2-chloro-1-(3-bromophenyl)ethan-1-one | High enantioselectivity (>99% ee possible), mild reaction conditions, green solvent (water). researchgate.netgoogle.com | Enzyme discovery, protein engineering for enhanced activity and stability, optimization of cofactor recycling. researchgate.net |

| Asymmetric Transfer Hydrogenation | Metal-Ligand Complex (e.g., Ru-TsDPEN) | 2-chloro-1-(3-bromophenyl)ethan-1-one | High yields and enantioselectivity, avoids stoichiometric metal hydrides. youtube.com | Development of non-precious metal catalysts, ligand optimization, expansion of solvent scope. |

Exploration of Novel Reactivity Patterns and Derivatization Routes

The established reactivity of 1-(3-Bromophenyl)-2-chloroethan-1-ol is its base-mediated intramolecular SN2 reaction to form the corresponding epoxide, 2-(3-bromophenyl)oxirane. youtube.comlibretexts.org This cyclization requires an anti-periplanar arrangement of the hydroxyl proton and the chlorine leaving group. youtube.comnih.gov While this is a foundational transformation, significant opportunities exist to explore novel derivatization pathways.

One promising area is the use of halohydrin dehalogenases (HHDHs). These enzymes not only catalyze the formation of epoxides but can also utilize a range of other nucleophiles—such as azide (B81097), cyanide, or nitrite—to open the epoxide ring in a subsequent step. youtube.com A chemoenzymatic strategy could involve the initial KRED-catalyzed synthesis of the chiral chlorohydrin, followed by an HHDH-catalyzed reaction cascade to produce valuable β-substituted alcohols like 1-(3-bromophenyl)-2-azidoethan-1-ol or 1-(3-bromophenyl)-2-cyanoethan-1-ol. youtube.com Such compounds are precursors to amino alcohols and other pharmaceutically relevant motifs.

Furthermore, the bromophenyl moiety is primed for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. nih.govyoutube.comnih.gov These reactions would allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the C3 position of the phenyl ring, dramatically expanding the molecular diversity accessible from this single intermediate. A key research direction would be to investigate the compatibility of these coupling conditions with the sensitive chlorohydrin functionality or to develop protective-group strategies that allow for sequential modification.

Table 2: Potential Derivatization Pathways for this compound

| Reaction Type | Reagents/Catalyst | Product Type | Potential Application |

| Intramolecular Cyclization | Base (e.g., NaOH, K2CO3) | Epoxide | Building block for diols, amino alcohols. chemrevlett.com |

| Enzymatic Nucleophilic Substitution | Halohydrin Dehalogenase (HHDH), NaN3/NaCN | Azido-alcohols, Cyano-alcohols | Precursors to amines, heterocycles. youtube.comresearchgate.net |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl chlorohydrin | Synthesis of complex polyaromatic systems. youtube.comarxiv.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted chlorohydrin | Access to conjugated systems, natural product synthesis. nih.gov |

Advanced Computational Design for Targeted Transformations

Computational chemistry offers powerful tools to accelerate research by predicting reactivity, guiding catalyst design, and elucidating reaction mechanisms, thereby reducing experimental effort. bohrium.com For this compound, in silico methods can provide critical insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and determine the energetic barriers for competing reactions. researchgate.net For instance, DFT could be used to calculate the activation energy for the desired intramolecular SN2 cyclization to the epoxide versus potential side reactions. Such studies can clarify the regioselectivity of ring-opening reactions and the stereochemical outcomes of catalytic processes. mdpi.com Furthermore, DFT-based methods are increasingly used for the accurate prediction of physicochemical properties like pKa, which is crucial for understanding the reactivity of the hydroxyl group under different basic conditions. youtube.commdpi.comnih.gov

In the realm of biocatalysis, computational approaches are indispensable. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of 2-chloro-1-(3-bromophenyl)ethan-1-one within the active site of a ketoreductase or the binding of the chlorohydrin product to a halohydrin dehalogenase. chemrevlett.com These simulations can rationalize the observed stereoselectivity and identify key amino acid residues that could be targeted for site-directed mutagenesis to improve enzyme performance. This in silico screening of enzyme variants can dramatically narrow the search space for effective catalysts, guiding laboratory efforts toward the most promising candidates. chemrevlett.com

Table 3: Application of Computational Methods in Future Research

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What is the energy barrier for epoxide formation? | Quantitative prediction of reaction kinetics and feasibility. bohrium.com |

| DFT with Solvation Models (e.g., SMD, PCM) | What is the pKa of the hydroxyl group? | Understanding of reactivity in different solvent/base systems. youtube.commdpi.com |

| Molecular Docking | How does the substrate bind to a ketoreductase active site? | Prediction of binding affinity and orientation, rationalizing stereoselectivity. chemrevlett.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the detailed mechanism of enzymatic catalysis? | Elucidation of transition states and key enzyme-substrate interactions. mdpi.com |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time | Enantioselectivity (ee) | Conditions |

|---|---|---|---|---|

| KRED-mediated reduction | 85–92 | 24–48 h | >99% (S)-isomer | 30°C, pH 7.0, NADH recycling |

| Microwave condensation | 80–88 | 10–15 min | N/A | Solvent-free, 150 W |

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization of this compound derivatives?

Advanced Research Question

Discrepancies often arise from conformational flexibility , solvent effects , or impurity carryover . For example:

- NMR : Aromatic proton splitting patterns may vary due to hindered rotation around the C–C bond adjacent to the bromophenyl group. Compare experimental data with computed spectra (DFT calculations) to validate assignments .

- IR : Absence of expected C=O stretches (e.g., ~1700 cm⁻¹) in intermediates may indicate incomplete reduction. Use LC-MS or HRMS to confirm molecular weights .

- Crystallography : SHELX programs (e.g., SHELXL) are recommended for resolving ambiguous structures via single-crystal X-ray diffraction. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signals for this compound | Common Pitfalls |

|---|---|---|

| ¹H NMR | δ 4.8–5.2 (m, CH₂Cl), 7.2–7.8 (m, aromatic H) | Overlapping multiplet signals |

| IR | 3400–3500 cm⁻¹ (O–H stretch), 600–800 cm⁻¹ (C–Br/C–Cl) | Residual solvent peaks |

| HRMS | [M+H]⁺ = 265.96 (C₈H₈BrClO⁺) | Isotopic cluster mismatches |

What mechanistic insights explain the cytotoxic activity of halogenated derivatives like this compound?

Advanced Research Question

Halogen substituents enhance lipophilicity and target binding via halogen bonding. For chalcone analogs (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one), cytotoxic activity (IC₅₀ = 100 μg/mL against MCF-7 cells) correlates with electron-withdrawing effects from Br/Cl, which stabilize enone systems and promote apoptosis . Key experimental validations include:

- Dose-response assays : Presto Blue™ or MTT to quantify viability.

- Morphological analysis : Phase-contrast imaging reveals apoptotic features (e.g., membrane blebbing) at 7.81 μg/mL .

- ROS assays : Measure oxidative stress induction using DCFH-DA probes.

How does enantiomeric purity impact the biological or catalytic applications of this compound?

Advanced Research Question

The (S)-enantiomer is critical for asymmetric catalysis and drug intermediate synthesis . For example:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to achieve baseline separation (α > 1.5) .

- Biological activity : Enantiopure alcohols exhibit higher receptor binding affinity. Test enantiomers in parallel in vitro assays to quantify stereospecific effects.

What strategies optimize the scalability of this compound synthesis for multi-gram preparations?

Basic Research Question

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., Claisen-Schmidt).

- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted ketones.

- Crystallization : Use anti-solvent (e.g., hexane) addition to enhance purity (>98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.